

The Ethylene Triple Response in Seedlings: A Core Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The **ethylene** triple response is a classic and robust phenotype exhibited by etiolated dicot seedlings in the presence of the gaseous plant hormone **ethylene**. This response, characterized by the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook, has been a pivotal tool in dissecting the molecular mechanisms of **ethylene** perception and signal transduction. Understanding this pathway is not only fundamental to plant biology but also holds significant implications for agriculture and the development of compounds that can modulate plant growth and stress responses. This technical guide provides an in-depth overview of the **ethylene** triple response, detailing the core signaling pathway, providing quantitative phenotypic data, and outlining key experimental protocols.

The Ethylene Triple Response Phenotype

When seeds germinate in the dark, they undergo a developmental program known as skotomorphogenesis or etiolation, characterized by rapid hypocotyl elongation to push the cotyledons through the soil into the light. In the presence of **ethylene**, this program is significantly altered, resulting in the "triple response":

• Inhibition of Hypocotyl and Root Elongation: **Ethylene** curbs the rapid elongation of the hypocotyl and primary root, a crucial adaptation to prevent damage when encountering an



obstacle underground.

- Radial Swelling of the Hypocotyl: The hypocotyl thickens, which is thought to increase its mechanical strength to push past impediments.
- Exaggerated Apical Hook: The apical hook, which protects the delicate apical meristem and cotyledons, becomes more pronounced.

This distinct phenotype has been instrumental in genetic screens to identify mutants with defects in **ethylene** biosynthesis and signaling.[1][2][3][4][5][6]

Quantitative Analysis of the Triple Response

The phenotypic changes of the triple response can be quantified to compare the effects of different **ethylene** concentrations or to characterize **ethylene**-related mutants. The following tables summarize representative quantitative data for the triple response in Arabidopsis thaliana.

Table 1: Hypocotyl Length of Arabidopsis thaliana Seedlings in Response to **Ethylene** Precursor ACC

Genotype	Treatment (ACC, μM)	Hypocotyl Length (mm, mean ± SEM)	Phenotype
Wild-type (Col-0)	0	10.5 ± 0.5	Etiolated
Wild-type (Col-0)	10	1.9 ± 0.1	Triple Response
ein2-5 (insensitive)	0	10.2 ± 0.4	Etiolated
ein2-5 (insensitive)	10	9.8 ± 0.5	Insensitive (etiolated)
ctr1-1 (constitutive)	0	1.6 ± 0.1	Constitutive Triple Response
ctr1-1 (constitutive)	10	1.5 ± 0.1	Constitutive Triple Response

Data are synthesized from multiple sources for illustrative purposes.[7][8]



Table 2: Root Length of Arabidopsis thaliana Seedlings in Response to **Ethylene** Precursor ACC

Genotype	Treatment (ACC, μΜ)	Root Length (mm, mean ± SEM)	Phenotype
Wild-type (Col-0)	0	8.2 ± 0.6	Normal Root Growth
Wild-type (Col-0)	10	2.1 ± 0.2	Inhibited Root Growth
ein2-5 (insensitive)	0	8.0 ± 0.5	Normal Root Growth
ein2-5 (insensitive)	10	7.8 ± 0.6	Insensitive (normal root growth)
ctr1-1 (constitutive)	0	2.3 ± 0.3	Constitutively Inhibited Root Growth
ctr1-1 (constitutive)	10	2.2 ± 0.2	Constitutively Inhibited Root Growth

Data are synthesized from multiple sources for illustrative purposes.[6]

Table 3: Apical Hook Curvature of Arabidopsis thaliana Seedlings in Response to **Ethylene** Precursor ACC

Genotype	Treatment (ACC, μM)	Apical Hook Curvature (degrees, mean ± SEM)	Phenotype
Wild-type (Col-0)	0	~170 ± 10	Formed Hook
Wild-type (Col-0)	10	>180 (exaggerated)	Exaggerated Hook
ein2-5 (insensitive)	0	~130 ± 15	Reduced Hook
ein2-5 (insensitive)	10	~135 ± 15	Insensitive (reduced hook)



Apical hook curvature is defined as 180° minus the angle between the tangential of the apical part and the axis of the lower part of the hypocotyl. An exaggerated hook has a curvature greater than 180°.[9]

The Ethylene Signaling Pathway

The **ethylene** signal transduction pathway is a linear cascade primarily localized to the endoplasmic reticulum (ER) membrane. In the absence of **ethylene**, the pathway is active, repressing **ethylene** responses. The binding of **ethylene** to its receptors inactivates the pathway, thereby de-repressing the responses.

In the Absence of **Ethylene** (Pathway ON, Responses OFF):

- Receptor Activity: A family of ethylene receptors, including ETR1 and ERS1, are active.[10]
 These receptors are located on the ER membrane.
- CTR1 Activation: The active receptors interact with and activate the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein, a Raf-like serine/threonine protein kinase.[10][11]
- EIN2 Phosphorylation: Activated CTR1 phosphorylates the C-terminal domain of **ETHYLENE** INSENSITIVE 2 (EIN2), another ER-membrane-localized protein.[10][12]
- EIN2 Inactivation: Phosphorylation of EIN2 prevents its cleavage and signaling activity. The full-length EIN2 protein may be targeted for degradation.
- EIN3/EIL1 Degradation: In the nucleus, the master transcription factors for ethylene
 responses, ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1), are targeted for
 degradation by the 26S proteasome. This degradation is mediated by F-box proteins EBF1
 and EBF2.[10]
- **Ethylene** Response Genes OFF: With EIN3/EIL1 levels low, the transcription of **ethylene**-responsive genes is repressed.

In the Presence of **Ethylene** (Pathway OFF, Responses ON):

Ethylene Binding: Ethylene gas diffuses into the cell and binds to its receptors.

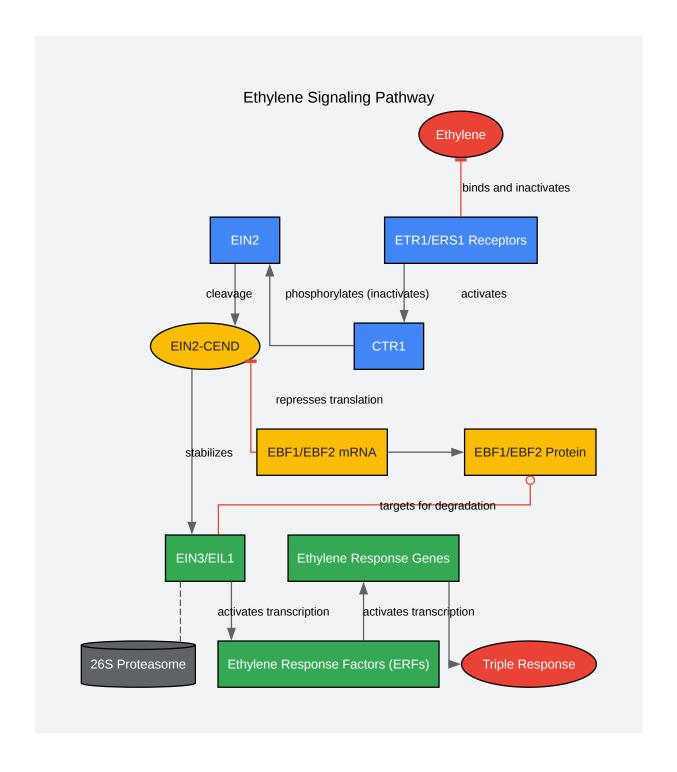
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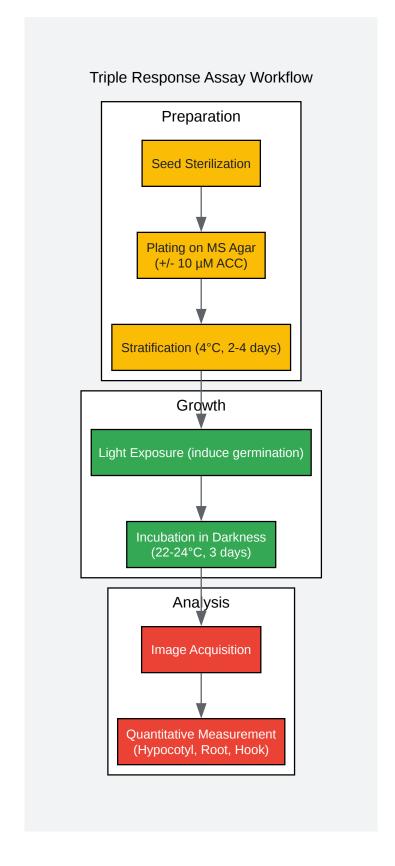


- Receptor Inactivation: Ethylene binding leads to a conformational change in the receptors, inactivating them.
- CTR1 Inactivation: The inactivation of the receptors leads to the inactivation of CTR1.[10]
- EIN2 Dephosphorylation and Cleavage: In the absence of active CTR1, EIN2 is no longer phosphorylated. This allows for the proteolytic cleavage of the EIN2 C-terminal end (EIN2-CEND).[10][12]
- EIN2-CEND Translocation: The cleaved EIN2-CEND translocates to the nucleus.[10]
- EBF1/EBF2 Repression: In the cytoplasm, EIN2-CEND can also target EBF1 and EBF2 mRNAs for translational repression in P-bodies, further reducing their protein levels.[10]
- EIN3/EIL1 Stabilization: In the nucleus, the translocated EIN2-CEND promotes the stabilization of EIN3 and EIL1, preventing their degradation.[10][12]
- Ethylene Response Genes ON: Stabilized EIN3 and EIL1 bind to the promoters of ethylene-responsive genes, activating a transcriptional cascade that leads to the morphological changes of the triple response.









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